molecular formula C7H7FN2O4 B11805237 Ethyl 5-fluoroorotate

Ethyl 5-fluoroorotate

Cat. No.: B11805237
M. Wt: 202.14 g/mol
InChI Key: OHDKYQDYDDQOGE-UHFFFAOYSA-N
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Description

Ethyl 5-fluoroorotate is a fluorinated derivative of orotic acid, a pyrimidine precursor. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a fluorine atom, imparts distinct chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-fluoroorotate can be synthesized through several methods. One common approach involves the reaction of orotic acid with ethyl iodide in the presence of a base, such as potassium carbonate, to form ethyl orotate. This intermediate is then fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoroorotate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce various fluorinated alcohols .

Scientific Research Applications

Ethyl 5-fluoroorotate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which ethyl 5-fluoroorotate exerts its effects involves its interaction with cellular enzymes and nucleic acids. The fluorine atom in its structure allows it to mimic natural pyrimidines, thereby inhibiting key enzymes involved in DNA and RNA synthesis. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Ethyl 5-fluoroorotate can be compared with other fluorinated pyrimidines, such as:

Uniqueness: this compound’s unique combination of a fluorine atom and an ethyl ester group imparts specific chemical and biological properties that distinguish it from other fluorinated pyrimidines.

Properties

IUPAC Name

ethyl 5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4/c1-2-14-6(12)4-3(8)5(11)10-7(13)9-4/h2H2,1H3,(H2,9,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDKYQDYDDQOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=O)N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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